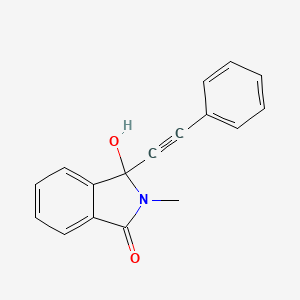

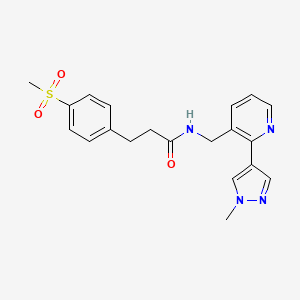

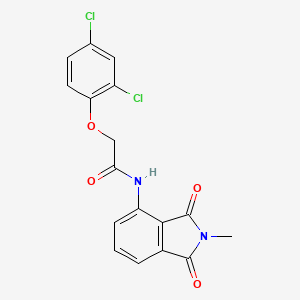

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-hydroxyisoindolinone derivatives has been explored through various methods. One approach involves cobalt-catalyzed C(sp2)-H carbonylation of phenylglycinol derivatives, which offers a broad substrate scope and excellent regioselectivity . Other methods include electrochemical, photochemical, and thermal reactions , as well as Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes . Additionally, a BF3·Et2O catalyzed cascade reaction has been used to synthesize 3-(2-oxopropyl)-isoindolinone derivatives , and electrochemical 5-exo-dig aza-cyclization has been employed for the preparation of 3-hydroxyisoindolinone derivatives . A concise method involving the reaction of phthalimide and alkyl lithium has also been described .

Molecular Structure Analysis

The molecular structure of 3-hydroxyisoindolinone derivatives is characterized by the presence of a 3-hydroxy group attached to the isoindolinone ring. This functional group plays a crucial role in the reactivity and further transformations of these compounds. For instance, the hydroxy group can participate in Lewis acid-mediated reactions with alkynes , and it can be involved in the formation of 3-hydroxyimino-1-isoindolinones through reactions with nitromethane .

Chemical Reactions Analysis

3-Hydroxyisoindolinone derivatives are versatile substrates for various chemical reactions. They can undergo stereoselective catalytic transformations to yield chiral 3-substituted isoindolinone derivatives . The hydroxy group can also be involved in cascade reactions leading to different isoindolinone derivatives . Moreover, these compounds can react with alkyllithium to produce hydroxy- and anilinoindanone derivatives through lactam ring opening and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyisoindolinone derivatives are influenced by their functional groups and molecular structure. The presence of the hydroxy group can affect the solubility and reactivity of these compounds. For example, the hydroxy group can enhance the chemoselectivity of RhIII-catalyzed reactions . The overall yields, regioselectivity, and stereochemistry preservation in the synthesis methods indicate that these compounds can be synthesized with high purity and specific configurations, which is important for their potential applications in medicinal chemistry and material science .

Propiedades

IUPAC Name |

3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJIMBAPXISOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)